(1R,3R,4R)-3-[(1S)-1-acetamido-2-propylpentyl]-4-(diaminomethylideneamino)cyclopentane-1-carboxylic acid
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Overview
Description
BCX-1898 is a cyclopentane-derived compound that acts as an orally active and selective inhibitor of influenza virus neuraminidase. It exhibits antiviral activity by inhibiting the replication of influenza A (H1N1, H3N2, H5N1) and influenza B viruses in MDCK cells, with effective concentration values ranging from less than 0.01 to 21 micromolar . BCX-1898 has shown protective effects in mouse models of influenza .
Preparation Methods
The synthesis of BCX-1898 involves multiple steps, starting from cyclopentane derivatives. The synthetic route includes the formation of key intermediates through various chemical reactions, such as nucleophilic substitution and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods for BCX-1898 are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
BCX-1898 undergoes several types of chemical reactions, including:
Oxidation: BCX-1898 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BCX-1898 to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the BCX-1898 molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BCX-1898 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of neuraminidase and the development of antiviral agents.
Biology: Investigated for its effects on viral replication and its potential as a therapeutic agent against influenza.
Medicine: Explored for its potential use in treating influenza infections and reducing the severity of symptoms.
Industry: Utilized in the development of antiviral drugs and formulations for preventing and treating influenza
Mechanism of Action
BCX-1898 exerts its effects by selectively inhibiting the neuraminidase enzyme of the influenza virus. Neuraminidase is essential for the release of new viral particles from infected cells. By inhibiting this enzyme, BCX-1898 prevents the spread of the virus within the host, thereby reducing the severity and duration of the infection . The molecular targets and pathways involved include the binding of BCX-1898 to the active site of neuraminidase, blocking its catalytic activity.
Comparison with Similar Compounds
BCX-1898 is compared with other neuraminidase inhibitors such as oseltamivir, zanamivir, and peramivir. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. BCX-1898 is unique due to its cyclopentane-derived structure, which provides distinct advantages in terms of oral bioavailability and antiviral potency .
Similar Compounds
- Oseltamivir
- Zanamivir
- Peramivir
- BCX-1812
- BCX-1827
- BCX-1923
BCX-1898 stands out for its effectiveness in both oral and intranasal administration, offering flexibility in therapeutic applications .
Properties
Molecular Formula |
C17H32N4O3 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
(1R,3R,4R)-3-[(1S)-1-acetamido-2-propylpentyl]-4-(diaminomethylideneamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H32N4O3/c1-4-6-11(7-5-2)15(20-10(3)22)13-8-12(16(23)24)9-14(13)21-17(18)19/h11-15H,4-9H2,1-3H3,(H,20,22)(H,23,24)(H4,18,19,21)/t12-,13+,14-,15+/m1/s1 |
InChI Key |
VUROMZOEXLKRSQ-BARDWOONSA-N |
Isomeric SMILES |
CCCC(CCC)[C@@H]([C@H]1C[C@H](C[C@H]1N=C(N)N)C(=O)O)NC(=O)C |
Canonical SMILES |
CCCC(CCC)C(C1CC(CC1N=C(N)N)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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